molecular formula C18H20N2O B7577543 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Número de catálogo B7577543
Peso molecular: 280.4 g/mol
Clave InChI: VNFMHLJSPNCMHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme, JMJD3. This enzyme plays a crucial role in the epigenetic regulation of gene expression, making it an attractive target for therapeutic intervention.

Mecanismo De Acción

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide targets the histone demethylase enzyme, JMJD3, which is involved in the epigenetic regulation of gene expression. Specifically, JMJD3 is responsible for removing methyl groups from histone proteins, which can activate or repress gene expression. By inhibiting JMJD3, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can alter the expression of genes involved in disease development and progression.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of inflammatory responses. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to alter the expression of genes involved in cell differentiation and development, making it a potential treatment for developmental disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical development. However, one limitation of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its relatively low potency compared to other JMJD3 inhibitors, which may limit its effectiveness in certain applications.

Direcciones Futuras

Future research on 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in a variety of diseases. Additionally, the development of more potent and selective JMJD3 inhibitors could improve the effectiveness of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and other similar compounds. Finally, the use of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, could enhance its therapeutic potential in cancer and other diseases.

Métodos De Síntesis

The synthesis of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that begins with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the amide linkage. The final step involves the introduction of a dimethylamino group to the benzene ring using dimethylamine gas.

Aplicaciones Científicas De Investigación

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Specifically, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to inhibit the expression of genes involved in the development and progression of cancer, making it a promising candidate for cancer therapy. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-7-13(2)9-15(8-12)18(21)20-17-4-3-14-5-6-19-11-16(14)10-17/h3-4,7-10,19H,5-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMHLJSPNCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.